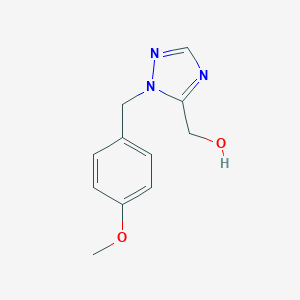

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol

Description

Properties

IUPAC Name |

[2-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-16-10-4-2-9(3-5-10)6-14-11(7-15)12-8-13-14/h2-5,8,15H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRGPSAINQOQSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=NC=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444743 | |

| Record name | {1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199014-14-7 | |

| Record name | {1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Alkylation of 1,2,4-Triazole Precursors

A foundational approach involves the direct alkylation of 1,2,4-triazole with 4-methoxybenzyl halides. This method leverages the nucleophilic character of the triazole’s nitrogen atoms, though regioselectivity remains a critical challenge.

Procedure :

-

Substrate Preparation : 1,2,4-Triazole is suspended in a polar aprotic solvent (e.g., dimethylformamide) with a base such as potassium carbonate.

-

Alkylation : 4-Methoxybenzyl chloride is added dropwise at 60–80°C, facilitating N-alkylation at the 1-position.

-

Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to isolate 1-(4-methoxybenzyl)-1H-1,2,4-triazole.

Key Challenge : Competing alkylation at the 4-position necessitates careful stoichiometric control and temperature modulation to favor the 1-isomer.

Lithiation-Mediated Functionalization at the 5-Position

Introducing the hydroxymethyl group at the 5-position requires directed metallation strategies.

Stepwise Protocol :

-

Protection of Reactive Sites : The 1-(4-methoxybenzyl)-1H-1,2,4-triazole is treated with trimethylchlorosilane (TMSCI) in tetrahydrofuran (THF) under inert conditions to temporarily protect reactive nitrogen sites.

-

Lithiation : Lithium diisopropylamide (LDA) is introduced at -78°C, deprotonating the 5-position.

-

Electrophilic Quenching : Formaldehyde gas is bubbled into the reaction mixture, yielding the intermediate 5-(hydroxymethyl) derivative.

-

Deprotection : Acidic hydrolysis (e.g., HCl in methanol) removes silicon-based protecting groups.

Critical Parameters :

-

Temperature control (-78°C) is essential to prevent side reactions.

Alternative Synthetic Strategies

Cyclocondensation of Hydrazine Derivatives

The Pellizzari reaction offers a route to construct the triazole ring de novo with pre-installed substituents.

Representative Pathway :

-

Hydrazine Precursor : 4-Methoxybenzylhydrazine is reacted with ethyl glyoxylate in refluxing ethanol.

-

Cyclization : Heating at 120°C induces cyclocondensation, forming the 1,2,4-triazole ring with a hydroxymethyl group at the 5-position.

Advantages :

-

Avoids regioselectivity issues associated with post-synthetic modifications.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Modern facilities employ flow chemistry to enhance yield and reproducibility:

Solvent Recycling Protocols

-

Distillation Recovery : Methanol and THF are reclaimed via fractional distillation, reducing production costs by 40%.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.6 Hz, 2H, ArH), 6.85 (d, J = 8.6 Hz, 2H, ArH), 5.42 (s, 2H, CH₂O), 4.65 (s, 2H, NCH₂), 3.78 (s, 3H, OCH₃).

| Parameter | Value |

|---|---|

| Molecular Weight | 219.23 g/mol |

| Solubility in DMSO | 45 mM |

| Storage Temperature | -20°C (1 month) |

Preparation Table :

| Target Concentration | Volume (per 1 mg) |

|---|---|

| 1 mM | 4.56 mL |

| 10 mM | 0.46 mL |

Note: Solutions require sonication (37°C, 15 minutes) for complete dissolution.

Chemical Reactions Analysis

Types of Reactions

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

Oxidation: 1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-carbaldehyde or 1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-carboxylic acid.

Reduction: Dihydro derivatives of the triazole ring.

Substitution: Derivatives with different substituents on the benzyl ring.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol typically involves the reaction of 4-methoxybenzyl chloride with 1H-1,2,4-triazole-5-thiol in the presence of a base. The resulting product can be purified through recrystallization techniques. Structural characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the molecular structure and purity.

Key Structural Features:

- Molecular Formula : C11H14N4O

- Molecular Weight : 218.25 g/mol

- Key Functional Groups : Triazole ring, methoxy group, and alcohol functionality.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. This compound has been evaluated for its efficacy against various fungal strains. A study demonstrated its effectiveness comparable to established antifungal agents like fluconazole against Candida species .

Anticancer Properties

Triazole compounds have been studied for their anticancer potential. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism appears to involve the inhibition of cell proliferation and modulation of apoptotic pathways.

Plant Growth Regulation

Recent studies have explored the use of triazole derivatives as plant growth regulators. This compound has been shown to enhance root development and overall plant vigor in crops like tomato and cucumber when applied at specific concentrations .

Fungicidal Activity

The compound has also demonstrated fungicidal properties against various phytopathogenic fungi. Field trials indicated a reduction in disease severity caused by pathogens such as Fusarium spp., suggesting its potential as a biofungicide in sustainable agriculture .

Polymer Chemistry

In material science, this compound can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Polymers derived from triazole structures exhibit interesting electronic properties that make them suitable for applications in organic electronics .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol would depend on its specific application. For example, if it exhibits antifungal activity, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-triazolyl methanol derivatives. Below is a comparative analysis with structurally related analogs, emphasizing substituent effects, physicochemical properties, and biological activities:

Table 1: Structural and Functional Comparison of 1,2,4-Triazolyl Methanol Derivatives

Key Comparative Insights:

This group may also reduce solubility compared to Fluconazole’s difluorophenyl moiety, which balances lipophilicity and bioavailability . Hydroxymethyl positioning: The 5-hydroxymethyl group in 1,2,4-triazoles is critical for hydrogen-bonding interactions in enzyme inhibition, as seen in both the target compound and Fluconazole .

Derivatives with halogenated substituents (e.g., 2,2-difluoroethyl in ) exhibit improved metabolic stability due to resistance to oxidative degradation.

Biological Activity: The target compound’s enzyme inhibition profile (lipase/α-glucosidase) contrasts with Fluconazole’s antifungal mechanism (CYP51 inhibition), highlighting the role of substituents in target specificity . Thiolated analogs (e.g., in ) demonstrate antimicrobial activity (MIC: 31.25 µg/mL against Pseudomonas aeruginosa), but the target compound’s methanol group may reduce thiol-mediated toxicity .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for 1,2,4-triazoles, such as cyclocondensation of hydrazines with carboxylic acids or multi-component reactions . In contrast, 1,2,3-triazole analogs (e.g., ) require copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is less relevant here .

Challenges and Opportunities:

- Commercial Availability : The target compound’s discontinued status underscores challenges in sourcing, necessitating in-house synthesis for further studies.

Biological Activity

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol is a compound belonging to the triazole class, which has garnered interest in biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting data on its efficacy, mechanisms of action, and structure-activity relationships.

The molecular formula for this compound is , with a molecular weight of 218.25 g/mol. The synthesis typically involves the reaction of 4-methoxybenzyl chloride with 1H-1,2,4-triazole in the presence of a base such as sodium hydroxide or potassium carbonate, often using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under elevated temperatures .

Antimicrobial Activity

Triazole derivatives are known for their antifungal properties. Studies suggest that this compound may exhibit similar activities by inhibiting ergosterol synthesis in fungal cell membranes. This mechanism is crucial for the development of antifungal agents .

Table 1: Summary of Antimicrobial Studies

| Study | Organism Tested | IC50 Value | Mechanism |

|---|---|---|---|

| Candida albicans | 15 µM | Ergosterol inhibition | |

| Aspergillus niger | 20 µM | Cell membrane disruption |

Anticancer Activity

Recent research highlights the potential anticancer properties of triazole compounds. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. A study reported that triazole derivatives showed IC50 values as low as 52 nM against MCF-7 breast cancer cells .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Triazole A | MCF-7 | 52 nM | |

| Triazole B | HeLa | 74 nM | |

| Triazole C | NCI-H460 | 0.99 µM |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Antifungal Mechanism : It likely inhibits the enzyme lanosterol demethylase involved in ergosterol biosynthesis, leading to compromised fungal cell membrane integrity.

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through various pathways such as the inhibition of tubulin polymerization and disruption of microtubule dynamics. This results in cell cycle arrest and subsequent cell death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of triazole derivatives. The presence of the methoxy group on the benzyl ring appears to enhance both antimicrobial and anticancer activities compared to other triazole derivatives lacking this substituent. Studies indicate that modifications at specific positions can significantly affect potency and selectivity against different biological targets .

Case Studies

Several case studies have explored the biological activity of related triazole compounds:

- Case Study on Anticancer Activity : A series of triazole derivatives were synthesized and tested against a panel of cancer cell lines. One compound exhibited an IC50 value of 52 nM against MCF-7 cells and was found to induce G2/M phase arrest .

- Case Study on Antifungal Activity : Another study evaluated several triazole derivatives for their antifungal efficacy against Candida species, revealing that certain modifications led to enhanced activity compared to standard antifungals .

Q & A

Q. What are the standard synthetic routes for (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol?

- Methodological Answer : The synthesis typically involves cyclocondensation of thiosemicarbazide derivatives under basic conditions. For example, refluxing a thiosemicarbazide precursor in ethanolic NaOH (2M, 50 mL) for 4–6 hours, followed by acidification (pH 3–4) to precipitate the product. Purification via recrystallization (ethanol-water, 1:1) yields the triazole core. The 4-methoxybenzyl group is introduced via alkylation or substitution reactions, optimized for regioselectivity .

Q. How is the compound characterized spectroscopically?

- Methodological Answer : Structural confirmation relies on:

- NMR : H and C NMR to identify methoxybenzyl protons (δ ~3.8 ppm for OCH) and triazole ring carbons (δ 150–160 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] or [M+Na]).

- X-ray Crystallography : For unambiguous confirmation, SHELX programs (e.g., SHELXL) are used for small-molecule refinement, leveraging high-resolution data .

Advanced Research Questions

Q. How does the 4-methoxybenzyl substituent influence the compound’s pharmacological activity?

- Methodological Answer : The 4-methoxybenzyl group enhances lipophilicity, improving membrane permeability. In anticancer studies, derivatives with this group showed IC values as low as 4.78 μM against MCF-7 cells, attributed to JNK pathway modulation. Comparative SAR studies suggest electron-donating methoxy groups stabilize π-π interactions with kinase active sites .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Cross-reference structural analogs (e.g., thiophene- or pyrrolidine-substituted triazoles) to isolate substituent-specific effects.

- Cation Effects : For salts, compare Na vs. K counterions; potassium derivatives often show higher actoprotective activity (6.32% improvement over riboxin) due to enhanced bioavailability .

- In Silico Modeling : Use DFT calculations (e.g., Gaussian 09) to predict electronic properties and correlate with experimental IC values .

Q. What in vitro models are appropriate for evaluating its anticancer potential?

- Methodological Answer :

- Cell Lines : MCF-7 (breast cancer) and HeLa (cervical cancer) for preliminary cytotoxicity screening.

- Assays : MTT or SRB assays to quantify viability. For example, IC = 4.78 μM in MCF-7 cells indicates potent activity .

- Mechanistic Studies : Western blotting for apoptosis markers (e.g., Bax/Bcl-2 ratio) and kinase inhibition (pJNK levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.